N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C10H13ClN2O3S |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(14)12-10-6-8(4-5-9(10)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14) |
InChI Key |
ZOSFUUZKPANDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acylation of Aniline Derivatives
The primary synthetic pathway involves the acylation of 2-chloro-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride. This reaction typically proceeds in glacial acetic acid under reflux conditions, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The mechanism follows a two-step process:
-
Protonation of the carbonyl oxygen by acetic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic substitution by the aniline’s amine group, displacing the chloride ion and forming the acetamide bond.
Key variables influencing this reaction include:
Alternative Pathways via Intermediate Functionalization
Recent advancements have explored derivatizing pre-acetylated intermediates to streamline synthesis. For example, N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide (a structural analog) can undergo dimethylamino acryloylation using N,N-dimethylformamide dimethyl acetal (NDMF-DMA) under reflux in toluene. Although this method was developed for a fluorinated analog, it highlights the feasibility of adapting similar strategies for chlorinated derivatives by substituting fluorine with chlorine at the ortho position.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Comparative studies reveal that solvent choice critically impacts yield and purity:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Glacial acetic acid | 118 | 6 | 78 | 95 |
| Dry ethanol | 80 | 12 | 65 | 88 |
| Toluene | 110 | 8 | 72 | 92 |
The use of glacial acetic acid outperforms ethanol and toluene due to its dual role as a solvent and proton donor, minimizing byproduct formation. Catalytic triethylamine (1–2 mol%) further enhances reaction efficiency by scavenging HCl generated during acylation.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization using ethyl acetate/n-heptane mixtures (1:1 v/v). This solvent system selectively dissolves the target compound while precipitating impurities such as unreacted aniline and dimeric byproducts.
Procedure :
-
Dissolve the crude product in warm ethyl acetate (40°C).
-
Gradually add n-heptane until cloudiness appears.
-
Cool to 15–20°C and isolate crystals via vacuum filtration.
Spectroscopic Validation
1H NMR (DMSO-d6) :
IR (KBr) :
Elemental Analysis :
-
Calculated for C10H12Cl2N2O3S: C 40.42%, H 4.07%, N 9.43%.
-
Found: C 40.38%, H 4.05%, N 9.40%.
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
| Parameter | Glacial Acetic Acid Route | NDMF-DMA Mediated Route |
|---|---|---|
| Yield | 78% | 83% |
| Purity | 95% | 99.7% |
| Reaction Time | 6 hours | 8 hours |
| Scalability | Moderate | High |
| Byproduct Formation | 5–7% | <1% |
The NDMF-DMA route, though initially developed for fluorinated analogs, offers superior yields and purity by avoiding strongly acidic conditions that degrade the sulfonamide group.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives .
Scientific Research Applications
The compound has been investigated for various biological activities, including:
Antimicrobial Activity
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide has shown promising antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 128 µg/mL | 512 µg/mL |
| Escherichia coli | 256 µg/mL | 1024 µg/mL |
The compound exhibited significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies revealed that it reduces cell viability in cancer cell lines, including HCT116 colon cancer cells, in a dose-dependent manner. The compound's mechanism involves the inhibition of specific enzymes linked to cancer progression .
Case Studies
Several case studies have explored the applications of this compound:
Study on Antimicrobial Activity (2024)
Objective: To assess efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .
Anticancer Activity Evaluation (2023)
Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it has been studied for its potential to inhibit enzymes involved in various biological pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural and Physicochemical Properties
Pharmacological Potential
- This compound (WAY-656935): The dimethylsulfamoyl group mimics sulfonamide antibiotics (e.g., sulfamethoxazole), suggesting antibacterial or anti-inflammatory activity.
- Triazolyl-sulfanyl derivatives () : The triazole moiety is common in antifungal and antiviral agents. The trifluoromethyl group enhances metabolic stability compared to dimethylsulfamoyl .
Crystallographic and Conformational Insights
Biological Activity
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide, a member of the chloroacetamide family, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a chloro substituent on the phenyl ring and a dimethylsulfamoyl group, which are crucial for its biological activity. The presence of these functional groups influences the compound's lipophilicity and ability to interact with biological targets.
In Vitro Studies
A study conducted on a series of N-substituted chloroacetamides, including this compound, assessed their antimicrobial potential against various pathogens such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. The results indicated that:
- Effective Against Gram-Positive Bacteria : The compound demonstrated significant activity against S. aureus and MRSA.
- Moderate Activity Against Gram-Negative Bacteria : It was less effective against E. coli.
- Fungicidal Properties : Moderate effectiveness was also noted against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound's activity varied with the substitution pattern on the phenyl ring, emphasizing the importance of structural modifications in enhancing efficacy .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25.9 | Bactericidal |
| Methicillin-resistant S. aureus | 12.9 | Bactericidal |
| Escherichia coli | 50.0 | Bacteriostatic |
| Candida albicans | 30.0 | Fungicidal |
Anti-Inflammatory Potential
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicated that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in inflammatory responses. The anti-inflammatory activity was compared with other compounds, revealing that some derivatives exhibited greater potency than their parent compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to predict the biological activity based on molecular descriptors and physicochemical properties. Key findings include:
- Lipophilicity : Higher lipophilicity correlates with increased membrane permeability and antimicrobial efficacy.
- Substituent Positioning : The position of substituents on the phenyl ring affects both the potency and selectivity of the compound against different microbial strains .
Case Studies
Several case studies have highlighted the efficacy of N-substituted chloroacetamides in clinical settings:
- Clinical Evaluation Against MRSA : A study demonstrated that compounds similar to this compound showed promising results in treating infections caused by MRSA strains resistant to conventional antibiotics.
- Anti-inflammatory Applications : Research indicated that this compound could be a potential candidate for developing new anti-inflammatory drugs due to its ability to modulate NF-κB signaling pathways effectively.
Q & A
Q. What are the critical synthetic pathways for N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Chlorination and sulfamoylation : Introducing the dimethylsulfamoyl group at the 5-position requires controlled electrophilic substitution, often using SOCl₂ or POCl₃ as chlorinating agents .
- Acetamide coupling : The 2-chloro position is functionalized via nucleophilic substitution or Ullmann-type coupling, with CuI catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for removing by-products like positional isomers or unreacted intermediates .
Q. How can structural integrity and purity be validated for this compound?
- Spectroscopic characterization : Use / NMR to confirm substitution patterns (e.g., dimethylsulfamoyl proton splitting at δ 2.8–3.2 ppm) and IR for sulfonamide S=O stretches (~1350 cm) .
- HPLC-MS : Retention time consistency and [M+H]+ ion mass ensure purity (>95%) and rule out degradation products .
Intermediate/Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-response profiling : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) with standardized protocols (MTT assays, IC calculations) to identify cell-type specificity .
- Target validation : Use molecular docking to assess affinity for enzymes like dihydrofolate reductase (anticancer) or β-lactamase (antimicrobial), comparing binding energies to explain divergent activities .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) at the acetamide nitrogen or para positions, balancing logP values (target <3) and membrane permeability .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor demethylation or sulfamoyl hydrolysis via LC-MS to guide structural modifications .
Q. How can computational methods enhance the understanding of this compound’s reactivity and mechanism?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack, correlating with observed reactivity in cross-coupling reactions .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) to identify key hydrogen bonds or hydrophobic contacts .
Advanced Experimental Design Considerations
Q. What experimental controls are essential when studying this compound’s biological activity?
Q. How can researchers address discrepancies in synthetic yields between laboratories?
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times (e.g., sulfamoylation completion at 4–6 hours vs. 8 hours under suboptimal conditions) .
- Catalyst screening : Test palladium/copper catalysts (e.g., Pd(OAc) vs. CuI) to identify site-specific coupling efficiencies .
Methodological Challenges in Structural Modification
Q. What are the limitations of modifying the dimethylsulfamoyl group for enhanced target selectivity?
- Steric hindrance : Bulky substituents on the sulfamoyl nitrogen reduce binding to narrow enzyme active sites (e.g., cytochrome P450 isoforms) .
- Synthetic feasibility : Direct substitution may require harsh conditions (e.g., refluxing HSO), risking decomposition of the acetamide moiety .
Q. How can regioselectivity be ensured during halogenation or functionalization?
- Directing groups : Use transient protecting groups (e.g., Boc on the acetamide nitrogen) to steer electrophiles to the 5-position .
- Temperature modulation : Lower temperatures (0–5°C) favor sulfamoylation over competing chlorination at the 2-position .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
Q. What statistical approaches are recommended for analyzing dose-response relationships?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients .
- ANOVA with post-hoc tests : Compare activity across derivatives (e.g., Tukey’s test for IC differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
